![molecular formula C17H11ClFNOS2 B4835990 2-[(4-chlorobenzyl)thio]-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4835990.png)
2-[(4-chlorobenzyl)thio]-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one
Descripción general
Descripción
2-[(4-chlorobenzyl)thio]-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one is a chemical compound that belongs to the thiazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-[(4-chlorobenzyl)thio]-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a protein involved in various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
2-[(4-chlorobenzyl)thio]-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to reduce oxidative stress and enhance antioxidant defense mechanisms. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(4-chlorobenzyl)thio]-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one in lab experiments is its broad spectrum of biological activities. This compound has been shown to exhibit significant antibacterial, antifungal, and antitumor activities, making it a valuable tool for researchers in various fields. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research involving 2-[(4-chlorobenzyl)thio]-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one. One direction is to investigate its potential as a therapeutic agent for various diseases, including Alzheimer's disease, diabetes, and cancer. Another direction is to explore its mechanism of action in more detail, with the aim of identifying new targets for drug development. Additionally, researchers could investigate the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Aplicaciones Científicas De Investigación
2-[(4-chlorobenzyl)thio]-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant antibacterial, antifungal, and antitumor activities. Researchers have also investigated its potential as an anti-inflammatory and antioxidant agent. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and diabetes.
Propiedades
IUPAC Name |
(4Z)-2-[(4-chlorophenyl)methylsulfanyl]-4-[(3-fluorophenyl)methylidene]-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNOS2/c18-13-6-4-11(5-7-13)10-22-17-20-15(16(21)23-17)9-12-2-1-3-14(19)8-12/h1-9H,10H2/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYUJGLQZGIDLQ-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)SC(=N2)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)SC(=N2)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}piperazine](/img/structure/B4835929.png)
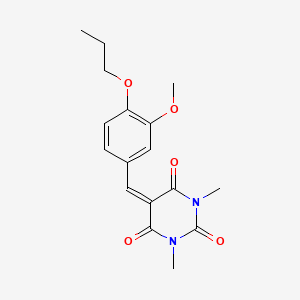
![1-phenyl-4-[2-(propylsulfonyl)benzoyl]piperazine](/img/structure/B4835933.png)

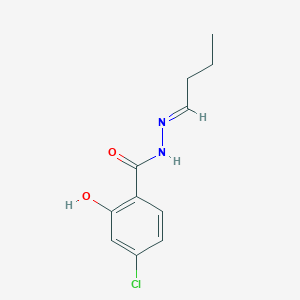
![tert-butyl 4-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4835948.png)
![5-[(3-{[(4-methoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4835962.png)
![5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4835975.png)
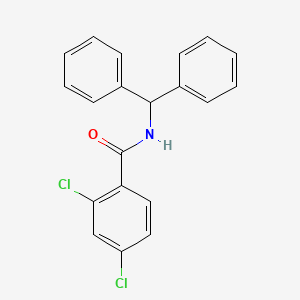
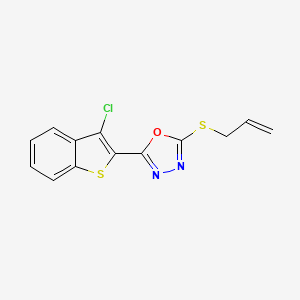
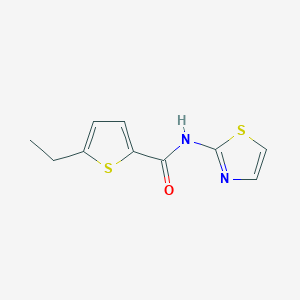
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4835998.png)

![2-[(5-ethyl-3-isoxazolyl)carbonyl]-1-(2-fluoro-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4836018.png)